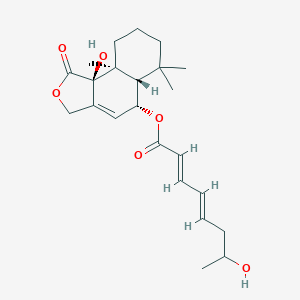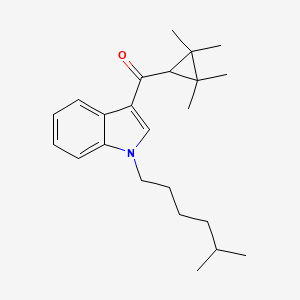
Ustusolate C
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ustusolate C is typically isolated from the fermentation broth of Aspergillus ustus 094102 . The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Análisis De Reacciones Químicas
Types of Reactions
Ustusolate C can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon in the presence of hydrogen gas.
Sodium Borohydride: A mild reducing agent used in the reduction of ketones and alkenes.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the oxidation of hydroxyl groups.
Major Products Formed
Reduction Products: Saturated alcohols and alkanes.
Oxidation Products: Ketones and carboxylic acids.
Aplicaciones Científicas De Investigación
Ustusolate C has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ustusolate C involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing irreversible DNA damage . The compound regulates key signaling pathways, including the PI3K/AKT/mTOR and p53 pathways, which are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
Ustusolate C is part of a family of drimane sesquiterpenes, which include compounds such as Ustusolate E and 11α-Hydroxy-Ustusolate E . These compounds share similar structural features but differ in their specific functional groups and biological activities . Ustusolate E and 11α-Hydroxy-Ustusolate E have been shown to induce apoptosis in cancer cell lines by regulating the same signaling pathways as this compound .
List of Similar Compounds
This compound stands out due to its unique combination of cytotoxic activity and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSYRUODDDVOT-WMQXXUAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




